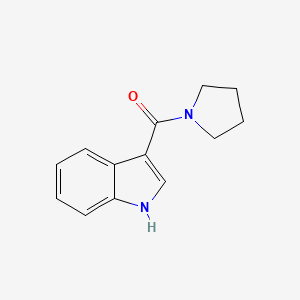

3-(pyrrolidine-1-carbonyl)-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Biologically Active Compounds

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the development of therapeutic agents. nih.gov This "privileged scaffold" is present in a vast array of natural products and synthetic drugs, demonstrating a wide spectrum of pharmacological activities. uj.edu.pl Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a multitude of biological targets, including enzymes and receptors. nih.gov

The indole ring's unique electronic properties and its ability to participate in hydrogen bonding and π-stacking interactions are crucial for its biological activity. nih.gov This versatility has led to the development of indole-based drugs for various diseases. hmdb.ca For instance, compounds featuring the indole scaffold have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.net The ability of the indole nucleus to serve as a versatile template for ligand design continues to make it an area of intense research in medicinal chemistry. uj.edu.plhmdb.ca

Table 1: Examples of Marketed Drugs Containing an Indole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Antimigraine |

| Ondansetron | Antiemetic |

Versatility of the Pyrrolidine (B122466) Moiety in Drug Design

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another highly valued scaffold in drug design. nih.gov Its non-planar, three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings. nih.gov This 3D characteristic is advantageous for achieving high-affinity and selective binding to protein targets. nih.gov

The pyrrolidine moiety is a common feature in natural products, particularly alkaloids, and is found in numerous FDA-approved drugs. nih.gov Its presence in a molecule can improve physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's interaction with biological targets and its absorption and distribution. nih.gov Furthermore, the stereocenters that can be present on the pyrrolidine ring allow for the synthesis of chiral molecules, where different stereoisomers can exhibit distinct biological activities and safety profiles. nih.gov

Table 2: Key Attributes of the Pyrrolidine Scaffold in Drug Design

| Attribute | Description |

|---|---|

| 3D Geometry | The non-planar structure allows for precise spatial orientation of substituents, enhancing binding affinity and selectivity. nih.gov |

| Improved Physicochemical Properties | Can enhance aqueous solubility and modulate lipophilicity, which is beneficial for pharmacokinetics. nih.gov |

| Stereochemical Diversity | The presence of chiral centers enables the development of stereoisomers with potentially different pharmacological profiles. nih.gov |

| Hydrogen Bonding Capacity | The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov |

Rationale for Combining Indole and Pyrrolidine in a Carboxamide Framework

The combination of an indole ring and a pyrrolidine moiety through a carboxamide linker at the indole-3-position, as seen in 3-(pyrrolidine-1-carbonyl)-1H-indole, is a deliberate strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities. The C3 position of the indole is a common site for substitution in many biologically active indoles. google.com

The carboxamide group serves as a rigid and stable linker that connects the two scaffolds. It is a common functional group in many drugs and is known for its ability to form strong hydrogen bonds with protein backbones, acting as both a hydrogen bond donor (the N-H group of the indole) and acceptor (the carbonyl oxygen). This can contribute significantly to the binding affinity of the molecule to its target. chemspider.com

By linking the electron-rich indole nucleus with the saturated, 3D pyrrolidine ring, medicinal chemists aim to:

Target Specific Receptors: The indole portion might mimic a natural ligand (like serotonin (B10506), which is an indole derivative), while the pyrrolidine can occupy an adjacent binding pocket, potentially increasing selectivity and potency. For example, various indole-3-carboxamides have been investigated as potent ligands for cannabinoid and serotonin receptors. uj.edu.pl

Modulate Physicochemical Properties: The pyrrolidine can be used to fine-tune the solubility and lipophilicity of the parent indole structure, thereby improving the drug-like properties of the compound.

Explore New Chemical Space: Combining these two privileged scaffolds creates novel molecular architectures that can interact with biological targets in unique ways, potentially leading to new therapeutic applications. Research into related structures, such as 3-(1H-indol-3-yl)pyrrolidine-2,5-diones, has shown promise in developing agents for central nervous system disorders.

While specific research on the biological activity of 3-(pyrrolidine-1-carbonyl)-1H-indole is not extensively detailed in publicly available literature, the rationale for its design is firmly rooted in established medicinal chemistry principles. The synthesis of such indole-3-carboxamides is typically achieved by coupling indole-3-carboxylic acid with pyrrolidine using standard peptide coupling reagents. The exploration of such hybrid molecules remains a promising avenue for the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13(15-7-3-4-8-15)11-9-14-12-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAGDVZHRHJRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyrrolidine 1 Carbonyl 1h Indole and Its Analogues

General Strategies for Indole (B1671886) Carboxamide Synthesis

The construction of the indole carboxamide framework can be broadly categorized into several key synthetic approaches. These include the direct formation of the amide bond, the assembly of the indole ring with a pre-existing amide functionality, and the functionalization of the indole nucleus.

Coupling Reactions for Amide Bond Formation

A primary and straightforward method for the synthesis of indole carboxamides involves the coupling of an indole carboxylic acid with an appropriate amine. arkat-usa.orgasiaresearchnews.com This approach is widely utilized due to its reliability and the commercial availability of a diverse range of starting materials. The reaction typically employs a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Commonly used coupling agents and reaction conditions are summarized in the table below:

| Coupling Agent/System | Description | Reference(s) |

| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt) is a classic combination for minimizing side reactions and racemization. nih.gov | nih.gov |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is an efficient coupling reagent, often used with a base like diisopropylethylamine (DIPEA). nih.govacs.org | nih.govacs.org |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is another highly effective coupling agent, particularly for sterically hindered substrates. rsc.org | rsc.org |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that, when used with HOBt, facilitates clean amide bond formation. rsc.org | rsc.org |

These reactions are typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.govnih.govacs.org The choice of coupling agent and reaction conditions can be optimized based on the specific substrates to maximize yield and purity. rsc.org For instance, the synthesis of a series of substituted indolyl carboxylic acid amides was successfully achieved by coupling the corresponding indole carboxylic acids with various substituted N-phenylpiperazine amines using DCC and HOBt in dichloromethane. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like indole carboxamides in a single step from three or more starting materials. nih.gov This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. acs.orgnih.govacs.org

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov A novel variation of this reaction utilizes indole-N-carboxylic acids, which are readily prepared from indoles and carbon dioxide, to synthesize indole carboxamide amino amides. acs.orgnih.govacs.org This method provides expedient access to indole-tethered peptide units with significant structural diversity. acs.orgnih.gov The reaction proceeds by mixing the four components, often in a solvent mixture like methanol (B129727) and dichloromethane, to yield the desired products in moderate to good yields. acs.org

Passerini Reaction: The Passerini three-component reaction is another valuable MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. nih.govwikipedia.orgorganic-chemistry.org While the direct product is not an indole carboxamide, modifications and subsequent transformations can lead to the desired scaffold. For instance, indole derivatives can be incorporated as one of the components, such as in the form of an indole-containing aldehyde or isocyanide, to generate complex structures. acs.org A novel Passerini-type reaction has been developed for the synthesis of indolone-N-amino acid derivatives in water, highlighting the potential for green chemistry approaches. researchgate.net

| Multicomponent Reaction | Components | Product Type | Reference(s) |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Indole-N-carboxylic Acid | Indole Carboxamide Amino Amide | acs.orgnih.govnih.govacs.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | nih.govwikipedia.orgorganic-chemistry.org |

Fischer Indole Cyclization and Modified Routes

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. mdpi.comwikipedia.org This reaction can be strategically employed to synthesize indole-2-carboxamides. The process typically involves the reaction of an arylhydrazine with a pyruvate (B1213749) derivative to form an ethyl indole-2-carboxylate, which is then hydrolyzed to the corresponding carboxylic acid. nih.gov This acid can subsequently be coupled with an amine to yield the target indole-2-carboxamide. nih.govnih.gov

A variety of acid catalysts, including Brønsted acids like p-toluenesulfonic acid (pTsOH) and Lewis acids, can be used to facilitate the cyclization. wikipedia.orgnih.gov Modified Fischer indole synthesis protocols have been developed to improve yields and expand the substrate scope, including palladium-catalyzed versions and three-component approaches. nih.govorganic-chemistry.org

Electrophilic Substitution on Indole Derivatives

The indole ring is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. bhu.ac.inresearchgate.net This reactivity can be harnessed to introduce a carbonyl group, which can then be converted to a carboxamide. A common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce a formyl group at the C3 position. quimicaorganica.org The resulting indole-3-carbaldehyde can be oxidized to the carboxylic acid and subsequently coupled with an amine.

Alternatively, direct C-H amidation at the C3 position of indoles has been achieved using electrophilic N-benzenesulfonyloxyamides in the presence of a Lewis acid like zinc chloride, providing a direct route to 3-aminoindoles, which are precursors to certain amide derivatives. nih.gov Friedel-Crafts acylation at the C3 position is another viable route to introduce a keto group that can be further elaborated. acs.org

Targeted Synthesis of 3-(pyrrolidine-1-carbonyl)-1H-indole and its Positional Isomers

The direct synthesis of 3-(pyrrolidine-1-carbonyl)-1H-indole can be efficiently achieved through the amide coupling strategies described in section 2.1.1. The process would involve the reaction of indole-3-carboxylic acid with pyrrolidine (B122466).

Synthetic Route:

Starting Materials: Indole-3-carboxylic acid and pyrrolidine are commercially available.

Activation of Carboxylic Acid: Indole-3-carboxylic acid is treated with a coupling agent such as HATU or DCC/HOBt in an aprotic solvent like DMF or DCM.

Amide Bond Formation: Pyrrolidine is added to the activated carboxylic acid, and the reaction mixture is stirred, typically at room temperature, to form the desired product, 3-(pyrrolidine-1-carbonyl)-1H-indole.

The synthesis of positional isomers, such as 2-(pyrrolidine-1-carbonyl)-1H-indole, would follow a similar pathway, starting with indole-2-carboxylic acid. The synthesis of indole-2-carboxylic acid can be accomplished via the Fischer indole synthesis as previously described. nih.gov

Derivatization Strategies of the Pyrrolidine Ring

The functionalization of the pyrrolidine ring allows for the exploration of structure-activity relationships and the fine-tuning of the properties of the parent compound. A variety of synthetic methods can be employed to introduce substituents at different positions of the pyrrolidine ring, either by starting with a pre-functionalized pyrrolidine or by modifying the pyrrolidine ring in the final indole conjugate.

Common strategies for accessing derivatized pyrrolidines include:

Starting from Chiral Precursors: Commercially available, optically pure precursors like proline and hydroxyproline (B1673980) are frequently used to introduce a stereodefined pyrrolidine ring into a molecule. nih.gov

Cycloaddition Reactions: [3+2] Cycloaddition reactions, such as those between azomethine ylides and alkenes, provide a powerful method for constructing substituted pyrrolidine rings. nih.govacs.org

Intramolecular C-H Amination: Biocatalytic and transition-metal-catalyzed intramolecular C-H amination of alkyl azides can be used to form the pyrrolidine ring with high regio- and stereoselectivity. acs.orgnih.gov

Functional Group Interconversion: Existing functional groups on the pyrrolidine ring can be modified. For example, a hydroxyl group on a hydroxyproline-derived moiety can be converted to other functional groups through standard organic transformations.

These derivatized pyrrolidines can then be coupled with the appropriate indole carboxylic acid to generate a library of analogues of 3-(pyrrolidine-1-carbonyl)-1H-indole. For instance, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized, demonstrating the feasibility of incorporating complex, functionalized pyrrolidine moieties. uj.edu.pl

Stereoselective Synthesis of Chiral Analogues

The construction of chiral analogues of 3-(pyrrolidine-1-carbonyl)-1H-indole predominantly relies on the synthesis of enantiomerically pure or enriched substituted pyrrolidines, which are then coupled with an activated form of indole-3-carboxylic acid. The chirality is typically introduced and controlled at the pyrrolidine ring.

A common and effective approach utilizes the "chiral pool," leveraging naturally occurring chiral molecules as starting materials. L-proline and L-hydroxyproline are particularly valuable precursors for the synthesis of a wide array of stereochemically defined pyrrolidine derivatives. mdpi.comnih.gov These starting materials already possess a defined stereocenter, which can be retained or used to direct the stereochemistry of subsequent modifications.

For instance, enantiomerically pure 2-substituted and 3-substituted pyrrolidines can be synthesized from L-proline through various transformations, including reductions, alkylations, and functional group interconversions. mdpi.comnih.gov Once the desired chiral substituted pyrrolidine is obtained, it can be coupled with indole-3-carboxylic acid using standard peptide coupling reagents to form the target chiral indole-3-carboxamide.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. unibo.it Chiral organocatalysts can facilitate domino reactions, such as aza-Michael/Mannich sequences, to construct highly functionalized pyrrolidine rings with excellent control of stereochemistry. figshare.com These polysubstituted pyrrolidines can then serve as chiral building blocks for the synthesis of complex indole-3-carboxamides.

Furthermore, diastereoselective methods, such as conjugate addition of chiral lithium amides to α,β-unsaturated esters, provide access to both syn- and anti-3,4-disubstituted pyrrolidines with high levels of stereocontrol. rsc.org This methodology allows for the synthesis of a diverse range of chiral pyrrolidine scaffolds suitable for incorporation into the final indole conjugate.

The following tables summarize representative findings in the stereoselective synthesis of chiral pyrrolidine precursors that can be utilized in the preparation of chiral analogues of 3-(pyrrolidine-1-carbonyl)-1H-indole.

Table 1: Synthesis of Chiral Pyrrolidine Precursors from the Chiral Pool

| Starting Material | Target Pyrrolidine Derivative | Key Transformation(s) | Diastereomeric/Enantiomeric Excess | Ref. |

| L-Proline | (S)-Prolinol | Reduction with LiAlH₄ or NaBH₄ | >99% ee | mdpi.com |

| L-Hydroxyproline | Various 4-substituted pyrrolidines | Nucleophilic substitution at C4 | High de/ee | mdpi.com |

| D- or L-Alanine | trans-2,5-Dimethylpyrrolidine | Multi-step sequence including reduction and cyclization | High ee | nih.gov |

Table 2: Asymmetric Synthesis of Chiral Pyrrolidines using Catalysis

| Reaction Type | Catalyst/Reagent | Product | Yield | Diastereomeric/Enantiomeric Ratio | Ref. |

| Aza-Michael Cyclization | Chiral Phosphoric Acid | 2,2-Disubstituted Pyrrolidine | Good | High ee | whiterose.ac.uk |

| Domino Mannich/Aza-Michael | Cinchona Alkaloid-derived Carbamate | Polysubstituted Pyrrolidine | 50-95% | >95:5 dr, >90% ee | figshare.com |

| Conjugate Addition | Chiral Lithium Amide | anti-(3S,4S)-3-Methoxy-4-(N-methylamino)pyrrolidine | Good | High de and ee | rsc.org |

These synthetic methodologies provide robust and versatile routes to a wide array of chiral pyrrolidine building blocks. The subsequent amide coupling with indole-3-carboxylic acid is typically a high-yielding and stereochemically conservative process, allowing for the efficient production of diverse and enantiomerically enriched analogues of 3-(pyrrolidine-1-carbonyl)-1H-indole for further investigation.

Molecular Interactions and Proposed Mechanisms of Action

Identification of Potential Biological Targets

There is no available research that explicitly identifies or characterizes biological targets for 3-(pyrrolidine-1-carbonyl)-1H-indole. The subsequent sections reflect this absence of data.

Enzyme Inhibition Profiles

No published studies were found that detail the inhibitory activity of 3-(pyrrolidine-1-carbonyl)-1H-indole against the following enzymes:

Cyclooxygenases (COX)

Matrix Metalloproteinases (MMPs)

Dihydrofolate Reductase (DHFR)

Poly(ADP-ribose) Polymerase (PARP)

Kinases

Histone Deacetylases (HDAC)

Thioredoxin Reductase (TrxR)

Lysine-Specific Demethylase 1 (LSD1)

Consequently, an enzyme inhibition data table cannot be generated.

Receptor Modulation

There is no available data characterizing the modulatory effects of 3-(pyrrolidine-1-carbonyl)-1H-indole on various receptor systems. Specifically, binding affinities, Ki values, or functional assay results for its interaction with G-protein coupled receptors, serotonin (B10506) (5-HT) receptors, cannabinoid receptors, or Tropomyosin receptor kinases (TRK) have not been reported in the scientific literature.

A receptor modulation data table cannot be provided due to the lack of available information.

Cellular and Molecular Responses in In Vitro Models

In the absence of identified biological targets, dedicated studies on the cellular and molecular responses induced by 3-(pyrrolidine-1-carbonyl)-1H-indole in in vitro models have not been published.

Cell Cycle Regulation and Apoptosis Induction

No data is available describing the effects of 3-(pyrrolidine-1-carbonyl)-1H-indole on cell cycle progression or the induction of apoptosis in any cell line.

Effects on Protein Expression and Phosphorylation

There are no published findings on how 3-(pyrrolidine-1-carbonyl)-1H-indole may alter protein expression levels or phosphorylation states within cellular models.

Based on a comprehensive review of publicly available scientific literature, there is currently insufficient data to generate an article on the "Mechanistic Insights from Structure-Based Design" specifically for the chemical compound “3-(pyrrolidine-1-carbonyl)-1H-indole”.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific compound at this time.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in describing the electronic structure, stability, and reactivity of molecules. Such studies on indole (B1671886) derivatives have been used to determine optimized geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

For related indole structures, DFT calculations have successfully predicted molecular geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.net These studies often use the B3LYP functional with a basis set like 6-311+G(d,p) to compute various parameters. researchgate.net The energy gap between the HOMO and LUMO is a key descriptor of molecular reactivity and stability. semanticscholar.org Furthermore, calculations of molecular electrostatic potential (MEP) maps help identify regions susceptible to electrophilic and nucleophilic attack. While specific DFT studies focused solely on 3-(pyrrolidine-1-carbonyl)-1H-indole are not extensively documented in publicly available literature, the established methodologies used for similar indole- and isoindole-based compounds provide a robust framework for its theoretical investigation. semanticscholar.orgmdpi.com

Table 1: Representative Quantum Chemical Descriptors Calculated for Indole Derivatives (Note: This table is illustrative of typical parameters obtained from DFT studies on related compounds, as specific data for 3-(pyrrolidine-1-carbonyl)-1H-indole is not available.)

| Descriptor | Typical Value/Information Obtained | Significance |

| HOMO Energy | Negative value (e.g., -5 to -7 eV) | Indicates electron-donating ability |

| LUMO Energy | Negative or near-zero value (e.g., -1 to -2 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Positive value (e.g., 3 to 5 eV) | Relates to chemical reactivity and stability |

| Dipole Moment | Value in Debye | Measures molecular polarity |

| Mulliken Charges | Charge value per atom | Describes electron distribution |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug design for predicting the activity of novel molecules and optimizing lead compounds.

2D and 3D QSAR Approaches

Both 2D and 3D-QSAR studies have been successfully applied to various classes of indole and pyrrolidine (B122466) derivatives to understand the structural requirements for their biological activities. nih.govsemanticscholar.orgnih.gov

2D-QSAR: This method correlates biological activity with 2D descriptors such as physicochemical properties (e.g., logP), electronic parameters, and topological indices. For series of indole-thioacetamides, 2D-QSAR models have been built using multilinear regression (MLR) and artificial neural network (ANN) techniques to predict anti-influenza activity. semanticscholar.org

3D-QSAR: These approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions. nih.govnih.gov For indole derivatives targeting the serotonin (B10506) transporter and for pyrrolidine derivatives acting as neuraminidase inhibitors, CoMFA and CoMSIA models have yielded statistically significant results (e.g., q² > 0.5, r² > 0.7), offering valuable insights for rational drug design. nih.govnih.gov

While a specific QSAR model for a series including 3-(pyrrolidine-1-carbonyl)-1H-indole is not detailed in the available literature, the methodologies are well-established for these scaffolds. mdpi.commdpi.com

Pharmacophore Elucidation

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of indole and isatin (B1672199) derivatives with antiamyloidogenic activity, a five-feature pharmacophore model (AAHRR: two hydrogen bond acceptors, one hydrophobic region, two aromatic rings) was developed. mdpi.com This model successfully distinguished active from inactive compounds. mdpi.com Similarly, for pyrrolidine-based inhibitors, pharmacophore models have been crucial in identifying key interaction points and guiding the design of new, more potent derivatives. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (protein).

Ligand-Protein Binding Mode Analysis

Molecular docking studies on various indole and pyrrolidine derivatives have been conducted to elucidate their binding modes within the active sites of numerous protein targets. nih.govajchem-a.commdpi.com These studies predict the preferred conformation of the ligand and characterize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For instance, docking of pyrrolidine derivatives into the active site of influenza neuraminidase identified key amino acid residues like Trp178, Arg371, and Tyr406 as crucial for binding. nih.gov Similarly, docking of novel indole derivatives into the cyclooxygenase-2 (COX-2) enzyme has helped rationalize their anti-inflammatory activity by identifying specific hydrogen bonds and hydrophobic interactions. ajchem-a.com These computational predictions are essential for understanding the mechanism of action and for the structure-based design of new inhibitors. nih.govrsc.org

Conformational Analysis of the Compound

Conformational analysis is vital for understanding the 3D structure and flexibility of a molecule, which in turn influences its ability to bind to a receptor. The pyrrolidine ring is known for its non-planar, puckered conformations, a phenomenon often described as "pseudorotation". nih.gov This conformational flexibility can be explored using computational methods to identify low-energy conformers. researchgate.net For complex spiro-fused systems containing both indole and pyrrolidine rings, crystallographic studies have shown that the pyrrolidine ring can adopt specific twist or envelope conformations. nih.govresearchgate.net For simpler N-substituted pyrrolidines, computational studies combining conformational searches with DFT calculations have been used to determine the relative populations of different conformers in equilibrium. researchgate.net Such analyses are critical, as the specific 3D shape of 3-(pyrrolidine-1-carbonyl)-1H-indole will dictate its interaction with biological targets.

In Silico ADME Predictions and Drug-Likeness Assessment

Computational chemistry and molecular modeling serve as essential tools in the early stages of drug discovery to predict the pharmacokinetic profile of a compound. mdpi.com These in silico methods for assessing Absorption, Distribution, Metabolism, and Excretion (ADME) properties help in identifying potential liabilities of a molecule and guide its optimization. researchgate.net For "3-(pyrrolidine-1-carbonyl)-1H-indole," computational analyses focus on its physicochemical descriptors and adherence to established drug-likeness rules, which are critical indicators of its potential as an orally bioavailable drug candidate. eijppr.com

Detailed Research Findings

The drug-like properties of a molecule are often evaluated using criteria such as Lipinski's Rule of Five. researchgate.net This rule suggests that poor oral absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. mdpi.comresearchgate.net Compounds that adhere to these guidelines, or violate no more than one rule, are generally considered to have a higher probability of being successful drug candidates. researchgate.net

In silico analysis of "3-(pyrrolidine-1-carbonyl)-1H-indole" indicates a favorable profile based on these foundational principles. The computed physicochemical properties for the compound are summarized below.

Table 1: Computed Physicochemical Properties of 3-(pyrrolidine-1-carbonyl)-1H-indole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H14N2O | nih.gov |

| Molecular Weight | 214.26 g/mol | nih.gov |

| XLogP3 (Lipophilicity) | 1.8 | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

The data reveals that "3-(pyrrolidine-1-carbonyl)-1H-indole" fully complies with Lipinski's Rule of Five. Its molecular weight is well below the 500 Da threshold, its lipophilicity (XLogP3) is less than 5, and it possesses one hydrogen bond donor and one hydrogen bond acceptor, both within the specified limits. nih.gov This adherence suggests that the compound is likely to have good membrane permeability and oral absorption. researchgate.net

Further analysis of its properties provides additional insights. The Topological Polar Surface Area (TPSA) is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier (BBB) penetration. A TPSA value of less than 140 Ų is generally associated with good oral bioavailability. mdpi.com The TPSA of 41.6 Ų for "3-(pyrrolidine-1-carbonyl)-1H-indole" falls comfortably within this range. nih.gov Additionally, having a low number of rotatable bonds (1) suggests conformational stability, which can be beneficial for binding to a biological target. eijppr.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Spectroscopic and Structural Elucidation Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectra are fundamental for verifying the presence of key structural features in 3-(pyrrolidine-1-carbonyl)-1H-indole.

¹H NMR: The proton NMR spectrum confirms the number and connectivity of hydrogen atoms. For 3-(pyrrolidine-1-carbonyl)-1H-indole, signals are expected in both the aromatic region for the indole (B1671886) ring protons and the aliphatic region for the pyrrolidine (B122466) ring protons. Based on data from a closely related analog, 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine, the expected chemical shifts can be estimated. researchgate.net The protons on the pyrrolidine ring adjacent to the nitrogen (H2' and H5') would appear downfield due to the inductive effect of the nitrogen atom, while the indole protons would exhibit characteristic shifts, with the H2 proton typically being the most deshielded proton on the pyrrole (B145914) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would be expected to show 11 distinct signals (as two pairs of carbons in the pyrrolidine ring are chemically equivalent). The most downfield signal would correspond to the carbonyl carbon of the amide group due to its significant deshielding. researchgate.net Aromatic carbons of the indole ring and aliphatic carbons of the pyrrolidine ring would appear in their respective characteristic regions.

¹⁹F NMR: This technique is used to analyze compounds containing fluorine. As 3-(pyrrolidine-1-carbonyl)-1H-indole does not possess any fluorine atoms in its structure, ¹⁹F NMR spectroscopy is not an applicable method for its analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(pyrrolidine-1-carbonyl)-1H-indole

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~165 |

| Indole N-H | Broad singlet, ~8.1-8.5 | - |

| Indole H-2 | ~7.8-8.0 | ~124 |

| Indole H-4 | ~7.7-7.9 | ~122 |

| Indole H-5 | ~7.1-7.3 | ~121 |

| Indole H-6 | ~7.1-7.3 | ~120 |

| Indole H-7 | ~7.4-7.6 | ~112 |

| Indole C-3 | - | ~115 |

| Indole C-3a | - | ~126 |

| Indole C-7a | - | ~136 |

| Pyrrolidine H-2', H-5' | ~3.5-3.7 | ~46-48 |

| Pyrrolidine H-3', H-4' | ~1.8-2.0 | ~24-26 |

Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 3-(pyrrolidine-1-carbonyl)-1H-indole, COSY would show correlations between the neighboring protons on the indole ring (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7) and within the pyrrolidine ring (H-2' with H-3', H-3' with H-4', etc.), confirming their scalar coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of a molecule. For instance, an HMBC spectrum would show a correlation from the protons on the pyrrolidine ring (H-2' and H-5') to the amide carbonyl carbon, unequivocally establishing the connection between the pyrrolidine ring and the indole-3-carbonyl moiety. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For 3-(pyrrolidine-1-carbonyl)-1H-indole, the molecular formula is C₁₃H₁₄N₂O. nih.gov HRMS would confirm this by providing an exact mass measurement that corresponds to this formula (calculated monoisotopic mass: 214.1106 Da). nih.gov

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z = 214. Subsequent fragmentation can provide further structural information. wikipedia.org Common fragmentation pathways for such a molecule would include:

Alpha-cleavage: The bond between the carbonyl group and the pyrrolidine ring can break, leading to the formation of a stable acylium ion.

Loss of pyrrolidine: Cleavage of the amide bond can result in the formation of an indole-3-carbonyl cation.

Indole ring fragmentation: The indole ring itself can undergo characteristic fragmentation, often involving the loss of HCN. scirp.orgresearchgate.net

Table 2: Expected Key Fragments in the Mass Spectrum of 3-(pyrrolidine-1-carbonyl)-1H-indole

| Fragment Ion Description | Proposed Structure/Formula | Expected m/z |

| Molecular Ion | [C₁₃H₁₄N₂O]⁺˙ | 214 |

| Indole-3-carbonyl cation | [C₉H₆NO]⁺ | 144 |

| Indolyl cation | [C₈H₆N]⁺ | 116 |

| Pyrrolidinylcarbonyl cation (Acylium ion) | [C₅H₈NO]⁺ | 98 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective tool for identifying the functional groups present.

The IR spectrum of 3-(pyrrolidine-1-carbonyl)-1H-indole would display several characteristic absorption bands that confirm its structure. libretexts.org The most prominent peaks would include a strong absorption from the amide carbonyl (C=O) group, known as the Amide I band, and a sharp peak corresponding to the N-H stretch of the indole ring. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for 3-(pyrrolidine-1-carbonyl)-1H-indole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | ~3400 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Amide C=O (Amide I) | Stretch | ~1620 - 1650 | Strong |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium |

| C-N | Stretch | ~1200 - 1350 | Medium |

Note: Values are approximate and can be influenced by the sample's physical state (solid/liquid) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The indole ring is a well-characterized chromophore. srce.hr

The UV-Vis spectrum of 3-(pyrrolidine-1-carbonyl)-1H-indole is dominated by the electronic transitions of the indole system. Typically, indole exhibits two main absorption bands in the UV region, which arise from π→π* transitions. nih.gov These are often referred to as the ¹Lₐ and ¹Lₑ bands. The presence of the carbonyl group conjugated with the indole ring at the 3-position can cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole. core.ac.uk Additionally, the carbonyl group itself possesses non-bonding electrons (n electrons), which may give rise to a weak, longer-wavelength n→π* transition. masterorganicchemistry.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate data on bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction analysis for 3-(pyrrolidine-1-carbonyl)-1H-indole does not appear to be publicly available. However, analysis of closely related structures, such as 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine, provides insight into the likely structural features. researchgate.net Such a study would reveal:

The planarity of the indole ring system.

The specific bond lengths and angles of the amide linkage.

The conformation of the five-membered pyrrolidine ring, which typically adopts a non-planar "twist" or "envelope" conformation. researchgate.net

Future Directions and Research Perspectives

Design of Novel 3-(pyrrolidine-1-carbonyl)-1H-indole Derivatives with Enhanced Specificity

The development of new derivatives from the 3-(pyrrolidine-1-carbonyl)-1H-indole core is a key strategy for improving therapeutic profiles. The focus is on modifying the structure to achieve greater specificity for biological targets, which can lead to increased efficacy and reduced off-target effects.

One approach involves the strategic introduction of various substituents onto the indole (B1671886) and pyrrolidine (B122466) rings. nih.gov Modifications such as adding methoxy (B1213986) or fluoro groups to the C-5 position of the 1H-indole system have been explored to modulate activity. uj.edu.pl The stereochemistry of the pyrrolidine ring is another critical factor, as different stereoisomers can exhibit varied biological activities and binding modes to target proteins. researchgate.netnih.gov Researchers are designing derivatives that constrain the flexible ethanolamine (B43304) moiety, a common pharmacophore in many biologically active compounds, by incorporating it into the pyrrolidine ring structure. This modification aims to improve selectivity and metabolic stability. nih.gov

Furthermore, hybrid molecules are being designed by combining the indole-pyrrolidine scaffold with other pharmacologically active moieties. For instance, linking the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione structure with a 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole moiety has been investigated to create dual-affinity ligands for serotonin (B10506) receptors and transporters. uj.edu.pl These design strategies aim to create next-generation compounds with fine-tuned pharmacological properties.

Table 1: Investigated Modifications on the Indole-Pyrrolidine Scaffold

| Modification Site | Substituent/Strategy | Desired Outcome |

|---|---|---|

| Indole Ring (C-5) | Methoxy, Fluoro | Modulate receptor affinity and selectivity uj.edu.pl |

| Pyrrolidine Ring | Introduction of methyl groups | Improve metabolic stability and pharmacokinetic profiles researchgate.net |

| Scaffold Hybridization | Linking with other heterocyclic systems | Achieve dual-target activity uj.edu.pl |

| Conformational Constraint | Incorporating flexible side chains into the ring | Enhance selectivity and reduce metabolic cleavage nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

While initial research has focused on established targets, the structural versatility of the 3-(pyrrolidine-1-carbonyl)-1H-indole scaffold makes it a promising candidate for interacting with a wide range of biological molecules. Expanding the scope of investigation to novel targets could unlock new therapeutic applications for these compounds.

Current research has heavily focused on the central nervous system (CNS), particularly on serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and the serotonin transporter (SERT) for the treatment of depression and other mental health disorders. uj.edu.plnih.govgoogle.com Derivatives have also been explored as antagonists for the CXCR4 chemokine receptor, showing potential in inhibiting cancer metastasis. nih.gov

Future explorations could delve into other areas where indole and pyrrolidine derivatives have shown promise. These include:

Anticancer agents: Spirooxindole-pyrrolidine hybrids have demonstrated potential as anticancer agents. nih.gov The core structure could be adapted to target cancer-related proteins like MDM2, which is involved in the p53 tumor suppressor pathway. researchgate.netlongdom.org

Anti-inflammatory agents: Pyrrolidine derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, suggesting a potential role in treating inflammation. researchgate.net

Antimicrobial agents: Novel pyrrolidine-3-carbonitrile (B51249) derivatives have been synthesized and evaluated for their activity against various bacteria and fungi, indicating a potential avenue for developing new anti-infective drugs. ekb.eg

Antiviral agents: The pyrrolidine ring is a component of several approved antiviral drugs used to treat hepatitis C and other viral infections, highlighting the potential of this scaffold in antiviral drug discovery. nih.govnih.gov

The systematic screening of 3-(pyrrolidine-1-carbonyl)-1H-indole derivatives against a diverse panel of biological targets will be essential to uncover their full therapeutic potential.

Advanced Computational Modeling for Lead Optimization

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the discovery and optimization of lead compounds. nih.govnih.gov These methods provide valuable insights into drug-receptor interactions, helping to guide the synthesis of more potent and selective molecules while reducing the reliance on time-consuming and expensive traditional screening methods.

For the 3-(pyrrolidine-1-carbonyl)-1H-indole scaffold, computational approaches can be applied in several ways:

Molecular Docking: This technique can predict the preferred binding orientation of a derivative within the active site of a target protein. It helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.netnih.gov

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can be used to screen virtual libraries for new compounds with the desired activity profile.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) can provide quantitative predictions of the binding affinities of new analogs. This allows for the prioritization of synthetic targets, focusing resources on the most promising compounds. nih.govnih.gov

These computational strategies facilitate a more rational, structure-based approach to drug design. nih.gov By simulating interactions at the molecular level, researchers can iteratively refine the 3-(pyrrolidine-1-carbonyl)-1H-indole structure to optimize its binding to a specific biological target, thereby enhancing its therapeutic potential.

Development of Robust Synthetic Routes for Scalable Production

The transition of a promising drug candidate from the laboratory to clinical use and commercialization hinges on the development of a robust, efficient, and scalable synthetic process. While many synthetic methods for pyrrolidine and indole derivatives exist, a key area of future research is the optimization of these routes for large-scale production.

Future research in this area will focus on:

Process Optimization: Refining reaction conditions (e.g., temperature, solvents, catalysts) to maximize yield and purity while minimizing reaction times and the formation of impurities.

Green Chemistry: Implementing more environmentally friendly practices, such as using safer solvents, reducing waste, and employing catalytic methods over stoichiometric reagents. acs.org

The development of such scalable and efficient synthetic routes is crucial for ensuring that novel 3-(pyrrolidine-1-carbonyl)-1H-indole-based therapeutics can be manufactured in the quantities and at the cost necessary for widespread clinical application. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.